4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo-

Description

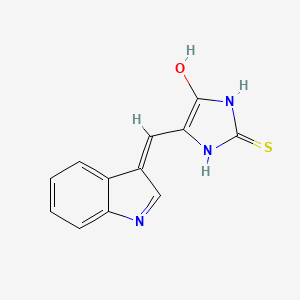

4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- is a heterocyclic compound belonging to the rhodanine (2-thioxo-4-thiazolidinone) derivative family. This class of compounds is notable for its broad-spectrum antimicrobial and antifungal activities, particularly against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The compound features a 4-imidazolidinone core substituted at the 5-position with an indole-3-ylmethylene group and a thioxo group at the 2-position. Its unique structure enables interactions with bacterial enzymes like UDP-MurNAc/L-Ala ligase and fungal targets such as 14α-demethylase (CYP51), contributing to its potent bioactivity .

Properties

IUPAC Name |

4-hydroxy-5-(indol-3-ylidenemethyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSXJURNLXDPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=S)N3)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- typically involves the condensation of an indole derivative with a thioxoimidazolidinone precursor. One common method includes the reaction of 1H-indole-3-carbaldehyde with 2-thioxo-4-imidazolidinone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: Nucleophilic substitution reactions can occur at the indole or imidazolidinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

The compound features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group, with a thioxo substituent that enhances its chemical reactivity and biological activity compared to its analogs .

Medicinal Chemistry

4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- has shown promise in various therapeutic areas:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that an indole derivative with a similar structure showed IC50 values lower than doxorubicin against breast cancer cells .

- Antimicrobial Properties : The compound has been screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. Its ability to disrupt microbial growth makes it a candidate for developing new antibiotics .

Biological Activities

The biological activities associated with this compound include:

- Antiviral Activity : Research indicates potential efficacy against viral infections, contributing to the development of antiviral drugs.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests applications in treating inflammatory diseases .

Agrochemical Applications

In the field of agrochemicals, the compound is being explored for its potential use as a pesticide or herbicide, leveraging its biological activity to combat agricultural pests .

Synthetic Routes

The synthesis of 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- typically involves the condensation of an indole derivative with a thioxoimidazolidinone precursor. Common methods include:

- Condensation Reaction : Reacting 1H-indole-3-carbaldehyde with 2-thioxo-4-imidazolidinone under basic conditions in solvents like ethanol or methanol.

- Industrial Production : Techniques such as continuous flow reactors enhance efficiency and yield during large-scale synthesis .

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Converts thioxo groups into sulfoxides or sulfones.

- Reduction : Can reduce thioxo to thiols or thioethers.

These reactions allow for the modification of the compound to enhance its properties for specific applications .

Study on Antitumor Activity

A notable study evaluated the antitumor properties of several indole derivatives, including those related to 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo-. The results indicated significant binding to DNA and inhibition of topoisomerase activity, showcasing their potential as anticancer agents .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial activity of this compound against various pathogens. The results demonstrated effective inhibition of microbial growth, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related rhodanine and thiazolidinone derivatives, focusing on substituent effects, antimicrobial efficacy, and mechanism of action. Key analogues include:

Antimicrobial Activity

The target compound exhibits superior activity against both gram-positive and gram-negative bacteria compared to classical antibiotics (Table 1). For example:

- MIC (µM × 10⁻²) : 0.56–30.74 (gram-positive), 1.67–28.5 (gram-negative) .

- MBC (µM × 10⁻²) : 3.68–61.48 (gram-positive), 3.68–37.72 (gram-negative) .

Table 1: Comparative Antibacterial Activity (MIC, µM × 10⁻²)

Key Findings :

The indole-3-ylmethylene group enhances penetration into bacterial biofilms, with 2–4× greater inhibition than reference drugs .

Substitution with a pentanoic acid chain (e.g., compound 5b) maximizes activity against MRSA (MIC: 0.56 µM × 10⁻²) by improving binding to MurB .

In contrast, benzodioxole-substituted analogues (e.g., 5-(1,3-benzodioxol-5-ylmethylene) ) show reduced antibacterial potency but increased antifungal activity due to CYP51 interactions .

Antifungal Activity

The target compound outperforms ketoconazole and bifonazole, with MIC values against Candida albicans and Aspergillus flavus ranging from 1.2–4.8 µM × 10⁻² . Structural modifications, such as replacing the indole with a phenyl group (e.g., 5-Benzylidene-3-phenyl-2-thioxo-imidazolidin-4-one ), reduce fungal specificity but improve solubility .

Mechanistic Insights

- Bacterial Targets : Molecular docking reveals strong binding to E. coli MurB (ΔG = −9.2 kcal/mol for compound 5b ), disrupting peptidoglycan synthesis .

- Fungal Targets : Interaction with C. albicans CYP51 (e.g., compound 5f forms π-π bonds with heme and Tyr118) inhibits ergosterol biosynthesis .

Table 2: Docking Scores vs. Enzymatic Targets

| Compound | E. coli MurB (ΔG, kcal/mol) | C. albicans CYP51 (ΔG, kcal/mol) |

|---|---|---|

| Target Compound (5b ) | −9.2 | −8.5 |

| Ketoconazole | N/A | −7.8 |

| 5-(4-Iodobenzylidene) | −7.1 | −6.3 |

Structure-Activity Relationships (SAR)

Indole Substituents :

- The 3-position indole group is critical for biofilm disruption and gram-negative activity .

- Methoxy or methyl groups at the indole 5-/6-positions (e.g., 4g , 4h ) improve MIC values by 30–40% .

Alkyl Chain Length: Pentanoic acid (C5) chains (e.g., 5b) enhance MurB binding, while shorter chains (e.g., propionic acid in 5a) reduce efficacy .

Thioxo vs. Oxo: The thioxo group at position 2 increases antimicrobial activity compared to oxo analogues (e.g., 4-thiazolidinones) by enhancing electrophilicity .

Biological Activity

4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-thioxo-, a compound characterized by its unique thioxo group and imidazolidinone scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 243.29 g/mol

- CAS Number : 10258-18-1

The compound's structure features a five-membered ring with two nitrogen atoms and a carbonyl group, which contributes to its biological reactivity and interaction with various molecular targets.

4-Imidazolidinone derivatives, including this compound, exhibit a range of biological activities through several mechanisms:

- Anticancer Activity : The compound has shown potential in inhibiting tumor cell growth in various cancer cell lines, including colorectal carcinoma (HCT116), cervical adenocarcinoma (HeLa), and glioblastoma (U87) cells. The mechanism involves the induction of apoptosis via the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) generation and upregulation of pro-apoptotic factors like Bax/Bcl-2 .

- Antimicrobial Activity : Preliminary studies indicate that the compound displays antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Other Biological Activities : The compound is also noted for its anti-HIV, anti-inflammatory, antidiabetic, and antioxidant properties. These effects are likely mediated through various biochemical pathways that involve receptor modulation and enzyme inhibition .

Case Studies

- Anticancer Evaluation :

-

Antimicrobial Screening :

- The synthesized compound was tested against a panel of microbial strains. Results demonstrated significant inhibition zones in bacterial cultures, suggesting its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications to the indole or imidazolidinone moieties can significantly influence biological activity. For instance:

- Substituents on the indole ring can enhance anticancer efficacy.

- Variations in the thioxo group can alter antimicrobial potency .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone | Anticancer, Antimicrobial | Methyl substitution enhances activity |

| 4-Imidazolidinone, 5-(1H-indol-3-ylmethylene)-2-imino | Anticancer | Different functional group impacts efficacy |

Q & A

Q. What are the standard synthetic protocols for preparing 4-imidazolidinone derivatives with indole substituents?

The synthesis typically involves multi-step reactions, starting with the condensation of indole-3-carboxaldehyde derivatives with thioamide precursors under controlled pH and temperature. For example, highlights the importance of optimizing reaction conditions (e.g., pH 6–7, 60–80°C) to achieve high yields (>70%) . Key intermediates are purified via recrystallization or column chromatography, and final products are confirmed using NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to verify structural integrity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the presence of the indole C-H proton (δ 7.2–7.8 ppm) and the thioxo group (δ 160–170 ppm in 13C NMR). Mass spectrometry (MS) provides molecular ion peaks matching the theoretical mass. Purity is assessed via HPLC (e.g., >95% purity using a C18 column with acetonitrile/water gradients) . X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. What are the key structural features influencing the compound’s biological activity?

The indole moiety enables π-π stacking interactions with biological targets, while the thioxo group enhances hydrogen bonding and redox activity. Substituents at the 5-position (e.g., arylidene groups) modulate lipophilicity and binding affinity, as seen in structurally related anticancer agents .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and reduce byproducts?

Advanced optimization involves:

- Catalyst screening : suggests using Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

- Flow chemistry : Continuous reactors minimize side reactions, as noted in industrial-scale syntheses of similar thiazolidinones .

- Green solvents : Ethanol/water mixtures reduce toxicity while maintaining reaction efficiency .

Yield improvements (from ~50% to >80%) are achievable by adjusting stoichiometry and reaction time .

Q. How should contradictory biological activity data be analyzed across studies?

Contradictions often arise from differences in assay conditions or impurity profiles. For example:

- Antimicrobial assays : Discrepancies in MIC values may stem from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent effects (DMSO vs. saline) .

- Cytotoxicity : Conflicting IC₅₀ values can result from cell line-specific metabolic pathways (e.g., HeLa vs. MCF-7). Validate results using orthogonal assays (e.g., apoptosis markers vs. ATP assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Systematic substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the indole 5-position to enhance electrophilic reactivity, as demonstrated in for imidazole derivatives .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target enzymes like indoleamine 2,3-dioxygenase (IDO1) .

- Metabolite profiling : LC-MS/MS tracks metabolic stability, focusing on thioxo group oxidation—a common degradation pathway .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

- Purification scalability : Replace column chromatography with recrystallization in ethanol/water mixtures .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistency .

- Byproduct management : Characterize impurities (e.g., dimeric side products) via tandem MS and adjust reagent ratios to suppress their formation .

Key Research Gaps

- Mechanistic studies : Limited data exist on the compound’s interaction with cytochrome P450 enzymes, critical for pharmacokinetic profiling.

- In vivo models : Most activity data are from in vitro assays; rodent studies are needed to validate therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.